5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide
Overview
Description
5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group, a methoxy group, and a chlorophenyl group.
Mechanism of Action
Target of Action
The compound 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide is a derivative of aminopyrazole . Aminopyrazoles are known to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases . They also target important elements for bacterial and virus infections .
Mode of Action
The interaction of this compound with its targets involves binding to the ATP pocket of unphosphorylated p38a . This binding is optimized through X-ray crystallography . The compound’s interaction with its targets leads to changes in the function of these targets, potentially inhibiting their activity .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of p38MAPK can affect inflammatory responses and cellular stress responses . The compound’s effect on different kinases can influence various cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the biochemical pathways it affects. For instance, the inhibition of p38MAPK can lead to reduced inflammation and stress responses . The compound’s effect on different kinases can result in changes in cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Chlorination: The amino group is protected, and the benzene ring is chlorinated using a chlorinating agent like thionyl chloride.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to remove the sulfonamide group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of de-sulfonated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of antibacterial agents.
Biological Studies: The compound is studied for its potential effects on various biological pathways.
Industrial Applications: It is used in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis.
Uniqueness
5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the chlorophenyl group enhances its lipophilicity and potentially its ability to penetrate bacterial cell membranes.
Properties
IUPAC Name |
5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEIPMUAHISZTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210021 | |
Record name | 5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
729578-90-9 | |
Record name | 5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=729578-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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